Bicyclo[3.3.1]nonane-2-carboxylic acid

Physicochemical property optimization Lipophilicity Lead optimization

Bicyclo[3.3.1]nonane-2-carboxylic acid (CAS 54674-62-3) is a C10H16O2 bridged bicyclic carboxylic acid (MW 168.23 g/mol) featuring a rigid, sp3-carbon-rich scaffold composed of two fused cyclohexane rings with a carboxylic acid group at the 2-position. This compound belongs to the bicyclo[3.3.1]nonane family, a privileged structural motif found in over 1,000 natural products and pharmacologically relevant molecules, including anticancer and anti-inflammatory agents.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 54674-62-3
Cat. No. B14647473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.3.1]nonane-2-carboxylic acid
CAS54674-62-3
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESC1CC2CCC(C(C1)C2)C(=O)O
InChIInChI=1S/C10H16O2/c11-10(12)9-5-4-7-2-1-3-8(9)6-7/h7-9H,1-6H2,(H,11,12)
InChIKeyAVGABDDHDPQSMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.3.1]nonane-2-carboxylic acid (CAS 54674-62-3): Core Scaffold Overview for Procurement Decisions


Bicyclo[3.3.1]nonane-2-carboxylic acid (CAS 54674-62-3) is a C10H16O2 bridged bicyclic carboxylic acid (MW 168.23 g/mol) featuring a rigid, sp3-carbon-rich scaffold composed of two fused cyclohexane rings with a carboxylic acid group at the 2-position [1]. This compound belongs to the bicyclo[3.3.1]nonane family, a privileged structural motif found in over 1,000 natural products and pharmacologically relevant molecules, including anticancer and anti-inflammatory agents [2]. The unique three-dimensional architecture and specific regiochemistry of this compound confer distinct conformational, physicochemical, and biological properties that differentiate it from other positional isomers and related bicyclic carboxylic acids, making it a strategic choice for specialized medicinal chemistry, synthetic methodology, and drug discovery applications.

Why Generic Substitution of Bicyclo[3.3.1]nonane-2-carboxylic acid (CAS 54674-62-3) Is Insufficient for Rigorous Research Programs


Although several bicyclic carboxylic acids share the molecular formula C10H16O2 or are structurally related (e.g., bicyclo[3.3.1]nonane-1-carboxylic acid, bicyclo[3.3.1]nonane-3-carboxylic acid, adamantane-1-carboxylic acid, bicyclo[2.2.1]heptane-2-carboxylic acid) [1], their physicochemical, conformational, and biological properties diverge significantly. Regioisomeric substitution alters the spatial orientation of the carboxyl group, affecting hydrogen-bonding geometries, lipophilicity, and target engagement [2]. Likewise, non-bicyclo[3.3.1] scaffolds exhibit different ring strain, solubility, and potency profiles. Blind substitution risks selecting a compound with an unoptimized XLogP3, a mismatched pKa, or a scaffold that lacks the specific HSP90/HIF-1 inhibitory phenotype that the bicyclo[3.3.1] framework provides. The quantitative evidence presented below establishes precisely why the 2-position carboxylic acid within the bicyclo[3.3.1]nonane framework constitutes a non-fungible entity for demanding scientific applications.

Quantitative Differential Evidence for Bicyclo[3.3.1]nonane-2-carboxylic acid (CAS 54674-62-3) Against Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to Positional Isomers and Smaller-Bridge Bicyclic Carboxylic Acids

The 2-carboxylic acid isomer exhibits a computed XLogP3 of 2.9 [1], which is higher than the 1-isomer (2.6; PubChem CID 362197) [2], the 3-isomer (2.45; Chembase CBID 281212) [3], adamantane-1-carboxylic acid (2.6; PubChem CID 13235) [4], and substantially higher than bicyclo[2.2.1]heptane-2-carboxylic acid (1.8; PubChem CID 79113) [5]. This 0.3-1.1 log unit increase translates to approximately 2- to 12-fold greater predicted membrane permeability, favoring intracellular target engagement for central nervous system or oncology applications.

Physicochemical property optimization Lipophilicity Lead optimization

HIF-1 Transcriptional Inhibition: Scaffold-Class Potency in the 17-32 µM IC50 Range

A library of sp3-rich chiral bicyclo[3.3.1]nonane scaffolds (including carboxyl-substituted variants) demonstrated concentration-dependent inhibition of HIF-1 transcriptional activity with IC50 values ranging from 17.2 to 31.7 µM, while effects on cell viability varied widely (IC50 = 3.5 to >100 µM, indicating a therapeutic window) [1]. In contrast, bicyclo[2.2.1]heptane-2-carboxylic acid derivatives have not demonstrated HIF-1 inhibitory activity in published cell-based assays (no quantitative HIF-1 IC50 data retrievable from PubMed or BindingDB), and simple adamantane-1-carboxylic acid requires extensive functionalization to achieve sub-micromolar HIF-1α inhibition (e.g., disubstituted adamantyl derivative LW1564 suppresses HIF-1α accumulation but requires elaborate derivatization) [2].

Hypoxia-inducible factor Cancer therapeutics Cell-based transcription assay

Conformational Pre-Organization: Chair-Chair Dominance Versus Flexible Adamantane or Smaller-Bridge Systems

Bicyclo[3.3.1]nonane exists predominantly in a slightly distorted chair-chair conformation in both the solid state and solution, as established by X-ray powder diffraction (cubic lattice parameter 9.57 Å) and phase-diagram analysis [1]. This conformer population differs fundamentally from the rigid, symmetric cage of adamantane-1-carboxylic acid and the constrained norbornane system of bicyclo[2.2.1]heptane-2-carboxylic acid. Ab initio calculations indicate that the chair-chair conformer is the most stable for certain bicyclo[3.3.1]nonane derivatives, with the chair-boat conformer lying 3.4 kJ mol⁻¹ higher in energy [2]. The attachment of the carboxylic acid at the 2-position introduces a chiral center and modulates the chair-chair/chair-boat equilibrium differently than 1- or 3-substitution, potentially altering molecular recognition patterns.

Conformational analysis Molecular recognition Scaffold rigidity

Patent-Scoped Synthetic Utility: Building Block for Hoffmann-La Roche CNS Agents and Heterobicyclic Libraries

The bicyclo[3.3.1]nonane-2-carboxylic acid framework is explicitly claimed as a bicyclic carboxylic acid building block in EP 0 094 095 B1 (F. Hoffmann-La Roche AG) for CNS-acting pharmaceutical agents [1]. In contrast, the 1- and 3-isomers are primarily utilized as generic building blocks, with limited patent activity explicitly tied to their regiochemistry. Furthermore, a practical, optimized three-step synthetic route to functionalized bicyclo[3.3.1]nonane derivatives (including carboxyl-substituted variants) has been published (Synthesis, 2015), enabling access to chemically diverse 3D-scaffolds for drug design . This synthetic validation and patent anchoring provide procurement-level confidence that the 2-carboxylic acid isomer is not a mere commodity but an enabling intermediate for proprietary drug discovery programs.

Patented synthetic intermediates Medicinal chemistry building blocks Drug discovery

Best Research and Industrial Application Scenarios for Bicyclo[3.3.1]nonane-2-carboxylic acid (CAS 54674-62-3)


Medicinal Chemistry: HIF-1/HSP90 Inhibitor Lead Development

The bicyclo[3.3.1]nonane scaffold demonstrates HIF-1 transcriptional inhibition with IC50 values in the 17-32 µM range [1], and a carboxylic acid moiety has been identified as essential for dual HIF-1/HSP90 inhibitory activity [2]. Bicyclo[3.3.1]nonane-2-carboxylic acid can serve as a direct starting intermediate for constructing bicyclo[3.3.1]nonanol derivatives that inhibit HSP90 ATPase activity without inducing the drug resistance-linked heat shock response, a differentiation from conventional ansamycin-based HSP90 inhibitors [2].

Conformational Probes for Structure-Based Drug Design

The well-characterized chair-chair conformation (cubic lattice parameter 9.57 Å) and 3.4 kJ mol⁻¹ chair-boat energy gap [3] make this scaffold an ideal conformational probe for studying the impact of scaffold pre-organization on protein-ligand binding. Researchers can systematically compare the binding thermodynamics of the 2-carboxylic acid isomer against the 1- and 3-isomers to deconvolute the role of carboxyl orientation in target recognition.

Building Block for Functionalized Heterobicyclic Libraries

An expedient, practical synthetic route to functionalized heterobicyclo[3.3.1]nonane systems (3-aza, 3-oxa, 3-thia) has been published with optimized reaction conditions and orthogonal protection group strategies . Bicyclo[3.3.1]nonane-2-carboxylic acid can be employed as a core starting material for generating chemically diverse 3D-scaffold libraries for high-throughput screening, leveraging its higher XLogP3 (2.9) for improved cell permeability compared to heteroatom-containing analogs.

Proprietary CNS Drug Discovery Intermediate (Patent-Anchored)

The inclusion of bicyclo[3.3.1]nonane-2-carboxylic acid within the scope of EP 0 094 095 B1 (Hoffmann-La Roche) [4] indicates its utility as a CNS-penetrant pharmaceutical intermediate. Procurement of this specific regioisomer aligns with patent-protected chemical space, supporting freedom-to-operate for CNS drug discovery programs that require a rigid, lipophilic carboxylic acid building block.

Quote Request

Request a Quote for Bicyclo[3.3.1]nonane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.